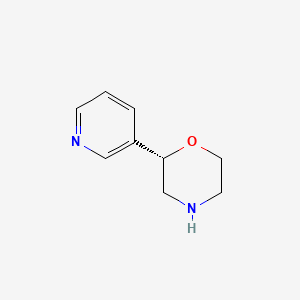
(S)-2-(pyridin-3-yl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-(pyridin-3-yl)morpholine is a useful research compound. Its molecular formula is C9H12N2O and its molecular weight is 164.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Anti-Cancer Activity
Research indicates that (S)-2-(pyridin-3-yl)morpholine exhibits significant biological activity against cancer cells. It has been studied for its potential to inhibit the proliferation of various cancer cell types. The compound's mechanism of action is believed to involve interactions with specific enzymes and receptors that play crucial roles in cancer pathways.
Case Study:
In vitro studies have demonstrated that this compound can effectively inhibit the growth of certain cancer cell lines, suggesting its potential as a therapeutic agent in oncology.
CNS Drug Discovery
The compound has also been explored for its applications in central nervous system (CNS) drug discovery. Morpholine derivatives, including this compound, have shown promise as pharmacophores for modulating various CNS disorders. For instance, compounds containing morpholine rings have been associated with selective inhibition of certain kinases involved in neurodegenerative diseases .
Case Study:
Research into morpholine-containing CNS drug candidates has highlighted their role in enhancing brain permeability and improving pharmacokinetic properties, making them suitable for treating conditions such as Parkinson's disease and Alzheimer's disease .
Biological Interactions
This compound interacts with various biological targets through mechanisms such as hydrogen bonding and π-stacking due to the aromatic nature of the pyridine ring. These interactions are critical for its biological activity and therapeutic potential.
Structural Analogues
Several structural analogues of this compound exhibit unique properties and activities. For example:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 4-(Pyridin-3-yl)diazenylmorpholine | Contains an azo group connecting pyridine and morpholine | Exhibits different reactivity due to azo linkage |
| 3-(Pyridin-2-yl)morpholine | Similar morpholine structure but different pyridine substitution | Potentially different biological activities due to substitution position |
| 1-(Pyridin-4-yl)morpholine | Variation in pyridine position | May exhibit altered pharmacokinetics compared to this compound |
These analogues emphasize how small structural changes can lead to significant differences in properties and activities, providing insights into the design of new therapeutic agents.
Propriétés
Formule moléculaire |
C9H12N2O |
|---|---|
Poids moléculaire |
164.2 g/mol |
Nom IUPAC |
(2S)-2-pyridin-3-ylmorpholine |
InChI |
InChI=1S/C9H12N2O/c1-2-8(6-10-3-1)9-7-11-4-5-12-9/h1-3,6,9,11H,4-5,7H2/t9-/m1/s1 |
Clé InChI |
PPUJWYHBVHJUKY-SECBINFHSA-N |
SMILES |
C1COC(CN1)C2=CN=CC=C2 |
SMILES isomérique |
C1CO[C@H](CN1)C2=CN=CC=C2 |
SMILES canonique |
C1COC(CN1)C2=CN=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















